2-(4-Bromophenyl)-4'-cyanoacetophenone
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Overview
Description
2-(4-Bromophenyl)-4’-cyanoacetophenone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom on the phenyl ring and a cyano group attached to the acetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4’-cyanoacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-bromobenzene with 4’-cyanoacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 2-(4-Bromophenyl)-4’-cyanoacetophenone may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The cyano group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products:
- Substitution reactions can yield various substituted phenyl derivatives.
- Oxidation reactions can produce carboxylic acids or aldehydes.
- Reduction reactions can result in the formation of alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: 2-(4-Bromophenyl)-4’-cyanoacetophenone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs with antimicrobial or anticancer properties. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, 2-(4-Bromophenyl)-4’-cyanoacetophenone can be used in the production of specialty chemicals and materials. It may also find applications in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4’-cyanoacetophenone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the bromine atom and cyano group can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
4-Bromophenylacetic acid: This compound shares the bromophenyl moiety but differs in the presence of an acetic acid group instead of the cyanoacetophenone structure.
4-Bromobenzonitrile: Similar in having a bromophenyl group and a cyano group, but lacks the acetophenone moiety.
4-Bromoacetophenone: Contains the bromophenyl and acetophenone groups but lacks the cyano group.
Uniqueness: 2-(4-Bromophenyl)-4’-cyanoacetophenone is unique due to the combination of the bromophenyl, cyano, and acetophenone groups in a single molecule. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4-[2-(4-bromophenyl)acetyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-14-7-3-11(4-8-14)9-15(18)13-5-1-12(10-17)2-6-13/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKKVLVPKNQQJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642312 |
Source
|
Record name | 4-[(4-Bromophenyl)acetyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-15-1 |
Source
|
Record name | 4-[2-(4-Bromophenyl)acetyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Bromophenyl)acetyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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